molecular formula C18H20N2O2 B10968471 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B10968471
M. Wt: 296.4 g/mol
InChI Key: KCXRSMICLNVGHO-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(4-PYRIDINYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a pyridine ring, connected via an acetamide linkage. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(4-PYRIDINYL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,3-dihydro-1H-indene-5-ol with an appropriate acyl chloride to form the corresponding ester. This ester is then reacted with 1-(4-pyridinyl)ethylamine under suitable conditions to yield the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(4-PYRIDINYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(4-PYRIDINYL)ETHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(4-PYRIDINYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)BUTANOIC ACID: Shares the indene moiety but differs in the functional group attached.

    2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ACETONITRILE: Similar structure with a nitrile group instead of an acetamide.

    2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)BUTANOYL CHLORIDE: Contains a chloride group, making it more reactive in certain chemical reactions.

Uniqueness

2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-N-[1-(4-PYRIDINYL)ETHYL]ACETAMIDE is unique due to its combination of an indene moiety with a pyridine ring and an acetamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C18H20N2O2/c1-13(14-7-9-19-10-8-14)20-18(21)12-22-17-6-5-15-3-2-4-16(15)11-17/h5-11,13H,2-4,12H2,1H3,(H,20,21)

InChI Key

KCXRSMICLNVGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)COC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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